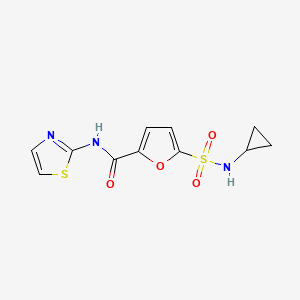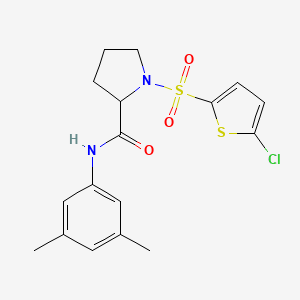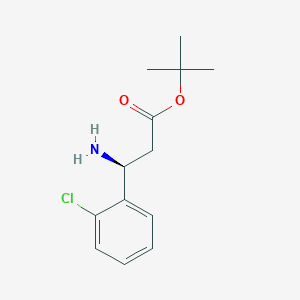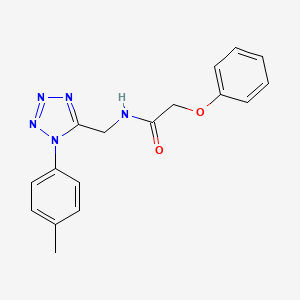
2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there’s no direct information on the synthesis of “2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride”, piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amines, for example, can undergo a variety of reactions, including acid-base and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, and solubility. These properties can be determined experimentally or predicted based on the compound’s molecular structure .
科学的研究の応用
Synthesis and Chemical Properties
- Research has explored the synthesis and properties of derivatives related to 2-(Aminomethyl)-2-propylpentanoic acid, focusing on their preparation and potential applications. One study detailed the preparation of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane through condensation processes. These compounds were evaluated as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, showcasing the compound's utility beyond pharmaceutical applications (Dzhafarov et al., 2010).
Biochemical Synthesis
- Another significant area of research involves the biochemical synthesis of amino acids and their analogs. For instance, the stereoselective synthesis of γ-fluorinated α-amino acids utilized derivatives of 2-(aminomethyl)-2-propylpentanoic acid. This research opens new avenues for developing amino acid derivatives with potential therapeutic applications (Laue et al., 2000).
Biological Studies and Applications
- On the biological front, studies have examined the impact of 2-(aminomethyl)-2-propylpentanoic acid derivatives on cellular mechanisms. For instance, the oxidative stress mechanism associated with Valproic Acid (a derivative of 2-propylpentanoic acid) has been extensively studied for its implications in hepatotoxicity. This research contributes to understanding the drug's side effects and guiding safer therapeutic use (Chang & Abbott, 2006).
Metabolic Pathway Investigations
- Investigations into the metabolic pathways of valproic acid, closely related to 2-(aminomethyl)-2-propylpentanoic acid, have provided insights into its effects on mitochondrial fatty acid oxidation. Understanding these mechanisms is crucial for mitigating the adverse effects of valproic acid and developing safer analogs (Silva et al., 2008).
作用機序
Target of Action
Similar compounds such as aminocaproic acid are known to interact with plasminogen activators, which have fibrinolytic properties .
Mode of Action
Aminocaproic acid, a similar compound, is known to inhibit plasminogen activators, thereby reducing fibrinolysis . This suggests that 2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride might have a similar mode of action.
Biochemical Pathways
The inhibition of plasminogen activators by aminocaproic acid suggests that the compound might affect the fibrinolysis pathway .
Result of Action
If the compound acts similarly to aminocaproic acid, it might result in reduced fibrinolysis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(aminomethyl)-2-propylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-5-9(7-10,6-4-2)8(11)12;/h3-7,10H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZZJIDIVVOMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2745044.png)

![4-{[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonylamino}benzamide](/img/structure/B2745046.png)



![N-[4-(acetylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2745056.png)
![1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2745058.png)
![6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2745059.png)




![2-ethoxy-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2745067.png)